Primary Precursor for Difenacoum
This compound is unequivocally established as the key synthetic intermediate for the production of Difenacoum (D445350) [1]. While other tetrahydronaphthalen-1-ol derivatives may serve as general building blocks, this specific biphenyl-substituted variant is the requisite precursor for constructing the pharmacologically active 4-hydroxycoumarin derivative used in second-generation rodenticides . The synthesis involves a validated pathway, ensuring reliable production of the final API [2].
| Evidence Dimension | Role in Synthesis Pathway |
|---|---|
| Target Compound Data | Key intermediate for Difenacoum synthesis |
| Comparator Or Baseline | Generic tetrahydronaphthalen-1-ol analogs (e.g., 1,2,3,4-tetrahydro-1-naphthol, CAS 529-33-9) |
| Quantified Difference | Not applicable; structural difference precludes function as a direct precursor |
| Conditions | Literature-documented synthesis pathway for Difenacoum |
Why This Matters
This defined and unique role in a high-value synthetic pathway provides a clear, application-specific reason for procurement over other generic analogs, ensuring the intended downstream product can be successfully manufactured.
- [1] Bio-Delta. CAS:56181-66-9|3-(4-Biphenylyl)-1,2,3,4-tetrahydro-1-naphthol. Bio-Delta Product Page. View Source
- [2] Chemicalbook. 56181-66-9. Chemicalbook Database. View Source
